

The Pharmacokinetics and Metabolism of Phenprocoumon: A Technical Guide

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Compound of Interest

Compound Name: Phenprocoumon-d5

Cat. No.: B585801

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Introduction

Phenprocoumon is a long-acting oral anticoagulant derived from coumarin. It functions as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X, thereby preventing thromboembolic events.[1][2][3] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of phenprocoumon, with a special focus on the analytical methodologies employing its deuterated analogue, **Phenprocoumon-d5**. It is important to note that **Phenprocoumon-d5** is primarily utilized as an internal standard in quantitative bioanalysis to ensure the accuracy and precision of phenprocoumon measurement; dedicated pharmacokinetic studies on **Phenprocoumon-d5** as a therapeutic agent are not available in the current body of scientific literature.

Pharmacokinetics of Phenprocoumon

Phenprocoumon is administered as a racemic mixture of S(-) and R(+) enantiomers, with the S(-) enantiomer exhibiting significantly greater anticoagulant potency.[4][5] Following oral administration, phenprocoumon is rapidly and completely absorbed from the gastrointestinal tract. It is characterized by a long elimination half-life and a narrow therapeutic index, necessitating careful patient monitoring.

Key Pharmacokinetic Parameters of Phenprocoumon

While a complete dataset for **Phenprocoumon-d5** is not available, the following table summarizes the key pharmacokinetic parameters for the enantiomers of phenprocoumon based on studies in humans and rats.

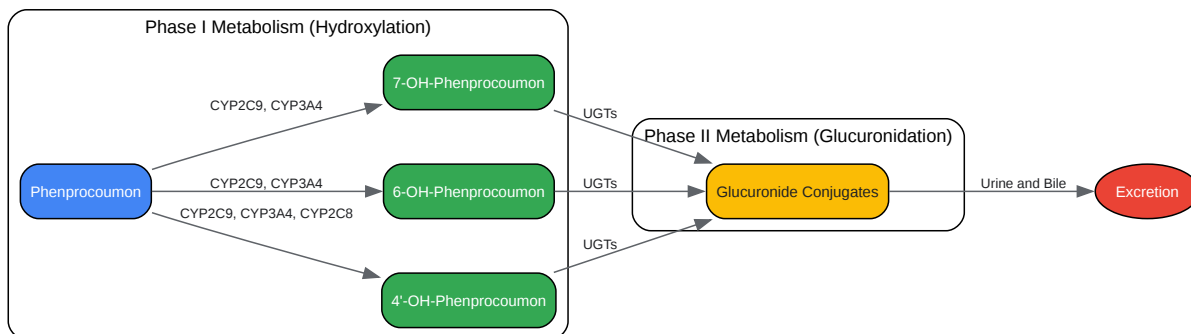
Parameter	S(-)-Phenprocoumon	R(+)-Phenprocoumon	Racemic Phenprocoumon	Species	Reference
Potency	1.6 to 2.6 times more potent than R(+)	-	Intermediate	Human	
	4 to 5 times more potent than R(+)	-	Intermediate	Rat	
Half-life ($t_{1/2}$)	Shorter (12.5 h)	Longer (17.8 h)	-	Rat	
	~157 h	~150 hours (6-7 days)	Human		
Plasma Protein Binding	More highly bound	Less bound	Intermediate	Human	
	1.13% unbound	0.76% unbound	-	Rat	
Apparent Volume of Distribution	Less than R(+)	-	6.5 L	Human	
Plasma Clearance	Less than R(+)	-	-	Human	
Liver:Plasma Concentration Ratio	Higher (6.9)	Lower (5.2)	-	Rat	

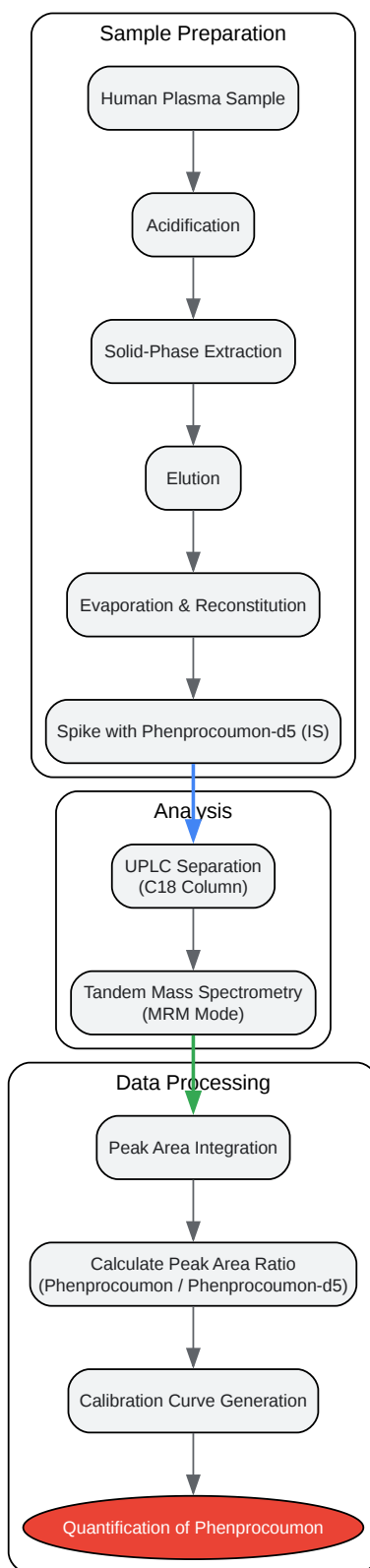
Metabolism of Phenprocoumon

Phenprocoumon is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to inactive hydroxylated metabolites. These phase I metabolites can then undergo phase II metabolism via glucuronidation before excretion.

The main route of metabolism is hydroxylation, with the formation of 7-hydroxyphenprocoumon (approximately 60%), 6-hydroxyphenprocoumon (25%), and 4'-hydroxyphenprocoumon. The clearance of the more potent S-enantiomer is driven to a greater extent by CYP2C9.

Metabolic Pathway of Phenprocoumon





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